

Performance evaluation of hemimellitic acid-based materials for gas storage

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Compound of Interest

Compound Name: Benzene-1,2,3-tricarboxylic acid

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A Comprehensive Guide to the Performance Evaluation of Porous Materials Based on Benzenetricarboxylic Acid Isomers for Gas Storage

An insightful guide for researchers, scientists, and drug development professionals on the gas storage capabilities of porous materials synthesized from benzenetricarboxylic acid isomers. This guide provides a comparative analysis of materials derived from hemimellitic acid, trimellitic acid, and trimesic acid, alongside other benchmark porous materials.

The selection of organic linkers is a critical aspect of designing metal-organic frameworks (MOFs) for specific applications such as gas storage and separation. Benzenetricarboxylic acids, with their three carboxylate groups, are excellent candidates for constructing robust and porous frameworks. This guide focuses on the performance of materials derived from the three isomers of benzenetricarboxylic acid: hemimellitic acid (1,2,3-benzenetricarboxylic acid), trimellitic acid (1,2,4-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). While trimesic acid is a well-studied and commonly used linker in the synthesis of high-performance MOFs like HKUST-1, hemimellitic and trimellitic acids are less commonly employed. This guide aims to provide a comparative overview of their potential and performance in gas storage applications.

Comparative Performance Data

The following table summarizes the gas storage performance of materials based on benzenetricarboxylic acid isomers and other benchmark porous materials. The data is compiled from various experimental studies and presented for easy comparison.

Material	Organic Linker	Gas	Temperature (K)	Pressure (bar)	Gas Uptake	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)
Hemimellitic Acid-Based MOF	Hemimellitic Acid	-	-	-	Data not available	Data not available	Data not available
Trimellitic Acid-Based MOF	Trimellitic Acid	-	-	-	Data not available	Data not available	Data not available
HKUST-1 (Cu-BTC)	Trimesic Acid	CH ₄	298	35	149 cm ³ /cm ³ [1]	~1800[2]	~0.8
CO ₂	298	1	~2.5 mmol/g				
MIL-100(Fe)	Trimesic Acid	CO ₂	298	1	1.91 mmol/g[3]	1067-1199[1]	0.5 - 0.8
CH ₄	298	1	0.36 mmol/g[4]				
H ₂	77	80	6.0 wt%[5]				
MIL-101(Cr)	Terephthalic Acid	CO ₂	298	7.1	6.34 mmol/g[6]	>3000[6]	~1.5[5]
CO ₂	298	1	~2.3 mmol/g[6]				

MOF-5	Terephthalic Acid	CH ₄	298	35	~155 cm ³ /cm ³	~3800	~1.4
Activated Carbon (AC)	-	CO ₂	298	1	0.758 - 0.855 mmol/g[7]]	~1500	~0.7

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols for evaluating gas storage in porous materials. The key experimental procedures are outlined below.

Material Synthesis

- Solvothermal Synthesis: This is the most common method for synthesizing MOFs. The metal salt and the organic linker (e.g., trimesic acid) are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel for a specific period. The resulting crystalline product is then washed and activated. For instance, the synthesis of MIL-100(Fe) involves dissolving iron nitrate and trimesic acid in deionized water and heating the solution in an autoclave[8].
- Room Temperature Synthesis: Some MOFs can be synthesized at room temperature, which is a more energy-efficient method. This typically involves mixing solutions of the metal salt and the deprotonated organic linker in a suitable solvent[9].

Material Activation

Before gas adsorption measurements, the synthesized material must be activated to remove any solvent molecules or unreacted starting materials from the pores. This is a critical step to ensure that the measured gas uptake is accurate.

- Solvent Exchange: The as-synthesized material is soaked in a volatile solvent, such as methanol or chloroform, for several hours to exchange the high-boiling-point synthesis solvent within the pores.

- Degassing: The solvent-exchanged material is then heated under a high vacuum at a specific temperature for several hours. The degassing temperature is crucial and is typically determined from thermogravimetric analysis (TGA) to avoid thermal decomposition of the material.

Gas Adsorption Measurements

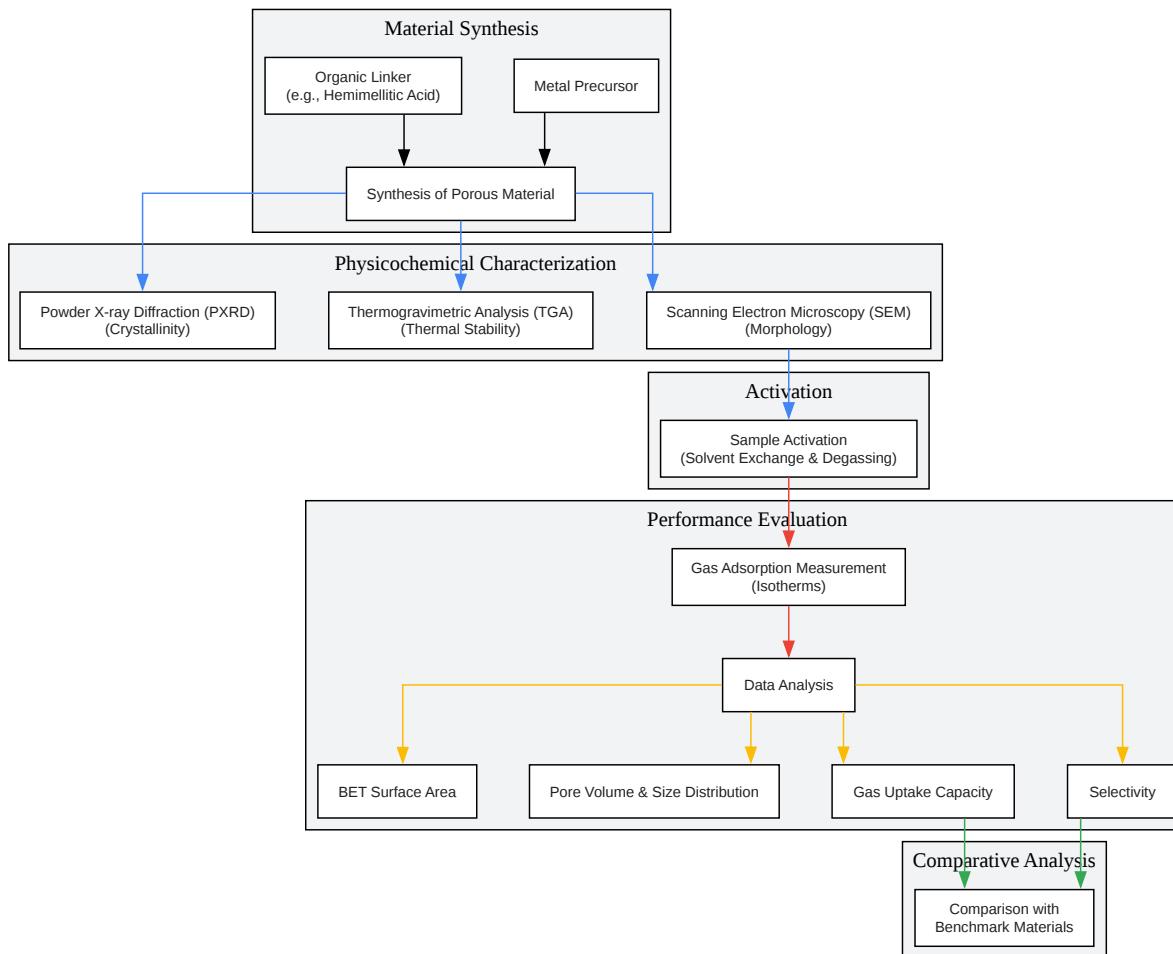
Gas adsorption isotherms are measured to determine the gas uptake capacity of the material at different pressures and a constant temperature.

- Volumetric Method: A known amount of the activated material is placed in a sample tube. The apparatus introduces a known quantity of gas into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change.
- Gravimetric Method: The weight of the activated sample is continuously monitored using a microbalance as the pressure of the gas in the sample chamber is incrementally increased.

The measurements are typically performed at standard temperatures, such as 77 K (liquid nitrogen) for nitrogen adsorption (for surface area and pore size analysis) and 273 K or 298 K for gas storage capacity measurements.

Workflow for Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a new porous material for gas storage applications.

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Caption: Workflow for evaluating gas storage performance of porous materials.

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